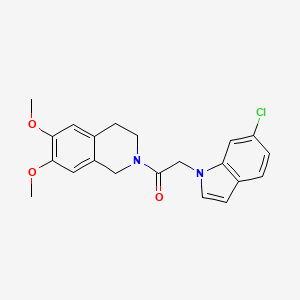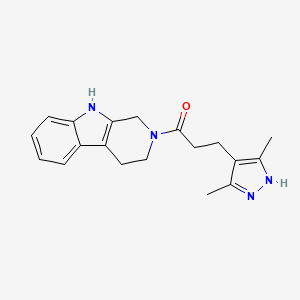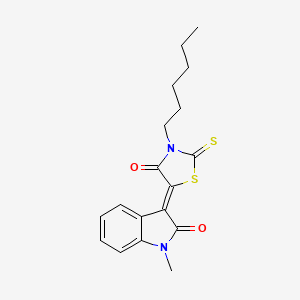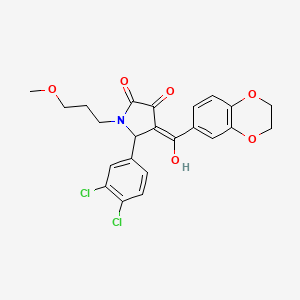
2-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both indole and isoquinoline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone likely involves multiple steps, including the formation of the indole and isoquinoline rings, followed by their coupling. Typical reaction conditions might include:
Formation of the Indole Ring: This could be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Formation of the Isoquinoline Ring: The Bischler-Napieralski reaction is a common method, involving the cyclization of a β-phenylethylamine derivative.
Coupling Reaction: The final step would involve coupling the two moieties, possibly through a Friedel-Crafts acylation or a similar reaction.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Catalysts and optimized reaction conditions would be employed to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole ring.
Reduction: Reduction reactions could target the carbonyl group or the chloro substituent.
Substitution: The chloro group on the indole ring is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various substituted indoles and isoquinolines, as well as oxidized or reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and isoquinoline structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would be those related to the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 2-(6-chloro-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Uniqueness
The presence of both the chloro substituent on the indole ring and the dimethoxy groups on the isoquinoline ring makes this compound unique. These functional groups can significantly influence the compound’s reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency, selectivity, or pharmacokinetic properties.
Properties
Molecular Formula |
C21H21ClN2O3 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-19-9-15-6-8-24(12-16(15)10-20(19)27-2)21(25)13-23-7-5-14-3-4-17(22)11-18(14)23/h3-5,7,9-11H,6,8,12-13H2,1-2H3 |
InChI Key |
MOTFLGZRHOKGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11146902.png)

![N-(2-fluorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11146924.png)

![1-(3-Chlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146935.png)
![2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146943.png)
![(6-chloro-4-ethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11146945.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11146953.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11146959.png)
![N~1~-(2-methoxyphenethyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11146966.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11146980.png)

![4-(4-Chlorophenyl)-1-{1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carbonyl}piperidin-4-OL](/img/structure/B11146995.png)
![2,3,4-Trimethyl-9,10-dihydrocyclopenta[C]furo[2,3-F]chromen-7(8H)-one hydrazone](/img/structure/B11147002.png)
